2,3,4,5-Tetrafluorobenzoyl chloride physical properties
2,3,4,5-Tetrafluorobenzoyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,5-Tetrafluorobenzoyl chloride, a key reagent in the synthesis of fluorinated organic compounds. Its unique fluorinated structure enhances reactivity and stability, making it a valuable building block in the pharmaceutical and agrochemical industries.[1] This document summarizes its key physical data in a structured format, details common experimental protocols for its synthesis, and provides a visual representation of a typical synthetic workflow.
Core Physical and Chemical Properties
2,3,4,5-Tetrafluorobenzoyl chloride is a colorless to light yellow, clear liquid with a pungent odor.[1][2][3] It is known to be sensitive to moisture and stable under recommended storage conditions.[4]
Quantitative Physical Data Summary
The following table summarizes the key quantitative physical properties of 2,3,4,5-Tetrafluorobenzoyl chloride, with data compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 94695-48-4 | [1][2][5][6][7][8] |
| Molecular Formula | C₇HClF₄O | [1][2][6][7][8] |
| Molecular Weight | 212.53 g/mol | [1][6][7][8] |
| Boiling Point | 65 - 66 °C at 10 mmHg174.4 °C at 760 mmHg | [1][2][4] |
| Density | 1.58 g/mL at 25 °C1.61 g/mL | [9][10][1] |
| Refractive Index | n20/D 1.4787n20D 1.48 | [9][10][11][1] |
| Flash Point | 89 °C (closed cup)90 °C | [2][4] |
| Purity | ≥ 97% (GC)98% | [1] |
Experimental Protocols
The synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride is a critical process for its application in further chemical reactions. Below are detailed methodologies from cited literature for its preparation.
Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Triphosgene (B27547)
This method reports a high yield of 2,3,4,5-Tetrafluorobenzoyl chloride through the chlorination of 2,3,4,5-tetrafluorobenzoic acid with triphosgene.[12]
Materials and Equipment:
-
A 4-necked round-bottomed flask
-
Mechanical stirrer
-
Digital thermometer
-
Nitrogen inlet-outlet
-
Condenser
-
2,3,4,5-tetrafluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-dimethylformamide (DMF)
Procedure:
-
A flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).[12]
-
The mixture is heated to 353 K.[12]
-
A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.[12]
-
The reaction mixture is stirred for an additional 4 hours at the same temperature.[12]
-
After cooling to 273 K, the mixture is filtered to remove unreacted triphosgene.[12]
-
The final product is analyzed by gas chromatography (GC), with a reported yield of up to 95.1 mol%.[12]
Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Oxalyl Chloride
This procedure utilizes oxalyl chloride as the chlorinating agent.[13]
Materials and Equipment:
-
Reaction vessel
-
Stirring apparatus
-
2,3,4,5-tetrafluorobenzoic acid
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 2,3,4,5-tetrafluorobenzoic acid (30.0 g, 155 mmol) in dichloromethane (75 ml), oxalyl chloride (14.8 ml, 1.1 equivalents) is added.[13]
-
Three drops of dry N,N-dimethylformamide are added to the mixture, initiating a vigorous reaction that is stirred at room temperature overnight.[13]
-
The reaction mixture is then concentrated to an oil.[13]
-
The oil is taken up in toluene and reconcentrated to yield 2,3,4,5-tetrafluorobenzoyl chloride.[13]
Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Thionyl Chloride
This protocol employs thionyl chloride for the synthesis.[14]
Materials and Equipment:
-
12 L reaction vessel
-
Heating and stirring apparatus
-
Distillation setup
-
2,3,4,5-tetrafluorobenzoic acid
-
Thionyl chloride
-
Dimethylformamide (DMF)
Procedure:
-
Thionyl chloride (2.9 L), 2,3,4,5-tetrafluorobenzoic acid (2.5 kg), and dimethylformamide (14.5 ml) are charged into a 12 L reaction vessel.[14]
-
The mixture is heated at 90°-95° C for approximately 90 minutes.[14]
-
Excess thionyl chloride is removed, first at atmospheric pressure and then under vacuum.[14]
-
The residue is distilled on a steam bath at approximately 15 mm pressure, collecting the fraction with a boiling point of 65°-70° C.[14]
-
This process results in a 96.2% yield of a pale yellow distillate.[14]
Synthetic Pathway Visualization
The following diagram illustrates the general synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from its corresponding carboxylic acid, a common route detailed in the experimental protocols.
Caption: Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,4,5-Tetrafluorobenzoyl Chloride CAS 94695-48-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 94695-48-4|2,3,4,5-Tetrafluorobenzoyl chloride, supplier/ Manufactor spot customization-Other Fluoro Building Blocks-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2,3,4,5-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2,3,4,5-Tetrafluorobenzoyl Chloride | CAS No- 94695-48-4 | Simson Pharma Limited [simsonpharma.com]
- 9. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]
- 10. 2,3,4,5-Tetrafluorobenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2,3,4,5-四氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. asianpubs.org [asianpubs.org]
- 13. prepchem.com [prepchem.com]
- 14. prepchem.com [prepchem.com]
